molecular formula C19H20N6O B2901690 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide CAS No. 2034582-69-7

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide

Cat. No.: B2901690
CAS No.: 2034582-69-7
M. Wt: 348.41
InChI Key: RSYJYGFAHXTMEM-UHFFFAOYSA-N
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide is a complex organic compound featuring multiple functional groups, including an imidazole ring, a pyrimidine ring, an azetidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazole ring, followed by the formation of the pyrimidine ring, and finally the introduction of the azetidine and carboxamide groups. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

  • Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The azetidine ring and carboxamide group are key functional groups that interact with these targets, leading to biological or chemical activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(6-(1H-imidazol-1-yl)pyridin-4-yl)-N-(2-ethylphenyl)azetidine-3-carboxamide

  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylphenyl)azetidine-3-carboxamide

  • 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-propylphenyl)azetidine-3-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-2-14-5-3-4-6-16(14)23-19(26)15-10-25(11-15)18-9-17(21-12-22-18)24-8-7-20-13-24/h3-9,12-13,15H,2,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYJYGFAHXTMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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